molecular formula C14H10F3NO2 B1629028 Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate CAS No. 893734-85-5

Methyl 5-(3-(trifluoromethyl)phenyl)nicotinate

Cat. No. B1629028
Key on ui cas rn: 893734-85-5
M. Wt: 281.23 g/mol
InChI Key: FWMZVVZYRSEWPK-UHFFFAOYSA-N
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Patent
US08119663B2

Procedure details

10.0 g (46.3 mmol) of methyl 5-bromonicotinate and 10.6 g (55.5 mmol) of 3-trifluoromethylphenylboronic acid were reacted according to the General Method 1A. Yield: 11.9 g (91% of theory)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[F:12][C:13]([F:24])([F:23])[C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1>>[F:12][C:13]([F:24])([F:23])[C:14]1[CH:19]=[C:18]([C:2]2[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=[N:4][CH:3]=2)[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)OC)C1
Name
Quantity
10.6 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)B(O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1)C=1C=C(C=NC1)C(=O)OC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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